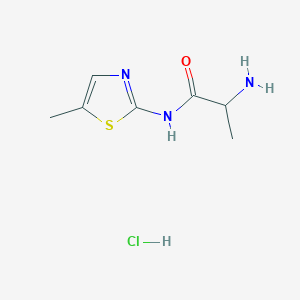

2-amino-N-(5-methyl-1,3-thiazol-2-yl)propanamide;hydrochloride

CAS No.:

Cat. No.: VC16252459

Molecular Formula: C7H12ClN3OS

Molecular Weight: 221.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H12ClN3OS |

|---|---|

| Molecular Weight | 221.71 g/mol |

| IUPAC Name | 2-amino-N-(5-methyl-1,3-thiazol-2-yl)propanamide;hydrochloride |

| Standard InChI | InChI=1S/C7H11N3OS.ClH/c1-4-3-9-7(12-4)10-6(11)5(2)8;/h3,5H,8H2,1-2H3,(H,9,10,11);1H |

| Standard InChI Key | IPBDJODHRXQABX-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CN=C(S1)NC(=O)C(C)N.Cl |

Introduction

2-Amino-N-(5-methyl-1,3-thiazol-2-yl)propanamide;hydrochloride is a chemical compound of interest in medicinal chemistry due to its structural features and potential biological applications. This compound is a hydrochloride salt derived from the parent molecule (2S)-2-amino-N-(5-methyl-1,3-thiazol-2-yl)propanamide. Below, we provide an in-depth analysis of its chemical properties, structure, synthesis, and potential applications.

Molecular Details

-

IUPAC Name: (2S)-2-amino-N-(5-methyl-1,3-thiazol-2-yl)propanamide;hydrochloride .

-

SMILES Notation: CC1=CN=C(S1)NC(=O)C@HN.Cl .

Structural Features

The compound consists of:

-

A thiazole ring substituted with a methyl group at position 5.

-

An amino group linked to a propanamide moiety.

-

A hydrochloride ion to stabilize the structure as a salt.

Table 1: Key Chemical Descriptors

| Descriptor | Value |

|---|---|

| Molecular Formula | C7H12ClN3OS |

| Molecular Weight | 221.71 g/mol |

| InChIKey | IPBDJODHRXQABX-JEDNCBNOSA-N |

| Synonyms | (S)-2-Amino-N-(5-methylthiazol-2-yl)propanamide hydrochloride |

Synthesis

The synthesis of 2-amino-N-(5-methyl-1,3-thiazol-2-yl)propanamide involves:

-

Thiazole formation: The construction of the thiazole ring typically begins with the reaction of appropriate thiourea derivatives with α-halo ketones.

-

Amidation: The thiazole intermediate undergoes amidation with an amino acid derivative to yield the target compound.

-

Hydrochloride formation: The final step involves neutralizing the base form with hydrochloric acid to obtain the stable hydrochloride salt.

Characterization Techniques

The compound's structure is confirmed using:

-

Nuclear Magnetic Resonance (NMR): To determine proton and carbon environments.

-

Mass Spectrometry (MS): For molecular weight confirmation.

-

Fourier Transform Infrared Spectroscopy (FTIR): To identify functional groups.

Pharmacological Applications

The structural features of this compound suggest potential bioactivity:

-

Antioxidant Activity: Similar derivatives of amino-thiazoles have shown radical scavenging activity through DPPH and nitric oxide assays .

-

Anti-inflammatory Potential: Thiazole-containing compounds are often studied as inhibitors of enzymes like lipoxygenase, making them candidates for anti-inflammatory drugs .

Drug Development

The presence of an amide group and thiazole ring makes this compound suitable for further derivatization to enhance pharmacokinetic properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume